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Compound of Interest

Compound Name: 4,5-Dibromooctane

Cat. No.: B15461278

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromooctane is a halogenated alkane of interest in various fields of chemical research
and development. Its structure, featuring two bromine atoms on adjacent carbons in an eight-
carbon chain, gives rise to stereocisomerism (diastereomers and enantiomers), which can
significantly influence its physical, chemical, and biological properties. Accurate structural
elucidation and characterization are therefore critical. This technical guide provides a
comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for 4,5-
dibromooctane and detailed experimental protocols for acquiring such data.

Note: Experimental spectroscopic data for 4,5-dibromooctane is not publicly available and is
referenced in proprietary databases. The data presented in this guide is illustrative and based
on established principles of spectroscopy and data from analogous compounds.

Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4,5-dibromooctane, both *H and 13C NMR are essential for structural
confirmation.

lllustrative *H NMR Data (Solvent: CDClIs, Reference: TMS at 0 ppm)
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Chemical Shift (8)

. Multiplicity Integration Assignment

ppm (Predicted)
~4.1-4.3 Multiplet 2H CH-Br (C4-H, C5-H)

) CH:z adjacent to CH-
~1.8-2.0 Multiplet 4H

Br (C3-Hz, C6-Hz)

~1.3-15 Multiplet 4H CHz (C2-Hz, C7-Hz)
~0.9 Triplet 6H CHs (C1-Hs, C8-Hs)

lllustrative 13C NMR Data (Solvent: CDCls, Reference: TMS at 0 ppm)

Chemical Shift (8) ppm (Predicted) Assighment
~55 - 65 C-Br (C4, C5)
~30-40 CH:z adjacent to C-Br (C3, C6)
~20- 30 CH: (C2, C7)
~10-15 CHs (C1, C8)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

lllustrative IR Data

Wavenumber (cm—?) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)
1465 - 1450 Medium C-H bend (alkane)
690 - 515 Strong C-Br stretch[1][2][3]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For 4,5-dibromooctane, the presence of two
bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-
containing fragments due to the nearly equal natural abundance of 7°Br and 8!Br isotopes.

lllustrative MS Data (Electron lonization - EI)

m/z (mass-to-charge ratio)  Relative Intensity Assighment

[M]*, [M+2]*, [M+4]*

210, 272, 274 Low (Molecular ion cluster)
191, 193 Medium [M - Br]*

112 Medium [CsH16]* (Loss of Brz2)

81, 79 Medium [Br]*

43 High [CsH7]* (Propyl fragment)
29 High [C2Hs]+ (Ethyl fragment)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to determine the chemical environment of the
hydrogen and carbon atoms in 4,5-dibromooctane.

Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 4,5-dibromooctane in about 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube.[4][5]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (O ppm). Modern spectrometers can also use the residual solvent peak as
a reference.[5]
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 Instrument Parameters (*H NMR):

Spectrometer Frequency: 300-600 MHz.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

Spectrometer Frequency: 75-150 MHz.

Pulse Sequence: Proton-decoupled pulse sequence (to simplify the spectrum to singlets).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 128-1024 or more, as 13C has a low natural abundance.

Spectral Width: 0-200 ppm.

» Data Processing:

[e]

[e]

o

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the internal standard or solvent peak.

Integrate the peaks in the *H NMR spectrum.
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o Analyze the chemical shifts, splitting patterns (multiplicity), and integration to assign the
signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the C-H and C-Br functional groups in 4,5-dibromooctane.
Methodology:
o Sample Preparation (Neat Liquid):

o Place one to two drops of liquid 4,5-dibromooctane between two salt plates (e.g., NaCl or
KBr) to form a thin film.[6]

o Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the sample
directly onto the ATR crystal.[7]

e Instrument Parameters (FTIR):
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.
o Data Acquisition:
o Record a background spectrum of the clean, empty salt plates or ATR crystal.
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum.

e Data Analysis:

o lIdentify the characteristic absorption bands by comparing the wavenumbers to correlation
charts.
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o Pay particular attention to the fingerprint region (below 1500 cm~?) for the C-Br stretching
vibrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4,5-
dibromooctane, and to separate it from any impurities.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of 4,5-dibromooctane (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or hexane.

e Gas Chromatography (GC) Parameters:

[¢]

Injection Port Temperature: 250 °C.

[¢]

Injection Volume: 1 pL.

[e]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[¢]

Oven Temperature Program:
= [nitial temperature: 50 °C, hold for 2 minutes.
» Ramp: Increase to 250 °C at a rate of 10 °C/min.
» Final hold: Hold at 250 °C for 5 minutes.
o Mass Spectrometry (MS) Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-500.
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o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Data Analysis:

o

Analyze the total ion chromatogram (TIC) to determine the retention time of 4,5-
dibromooctane.

o

Examine the mass spectrum corresponding to the GC peak.

[¢]

Identify the molecular ion cluster, noting the characteristic M, M+2, and M+4 peaks due to
the two bromine isotopes.

[¢]

Analyze the fragmentation pattern to identify key fragment ions.

Visualization of Spectroscopic Workflow
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Spectroscopic Analysis Workflow for 4,5-Dibromooctane

Sample Preparation

4,5-Dibromooctane Sample

Spectrosgopic Techniques

NMR Spectroscopy

(*H and 3C) IR Spectroscopy

Provides Provides Provides
Data Analysis
Ch_emlcal Shifts Absorption Bands Molecular lon
Splitting Patterns .
. (Wavenumbers) Fragmentation Pattern
Integration
Combined to determine Combined to determine Combined to determine

Structural [Elucidation

Final Structure of
4,5-Dibromooctane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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